(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid
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Description
“(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1807937-70-7 . It has a molecular weight of 159.19 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 159.19 . Unfortunately, other specific physical and chemical properties were not found in the web search results.
Scientific Research Applications
Application in Organic Synthesis:
- (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid and related compounds have been used in enantioselective biotransformations, particularly in the catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides. This process is useful in producing chiral building blocks for organic synthesis, including aza-nucleoside analogs and drug-like compounds (Chen et al., 2012).
Structural Analysis in Crystallography:
- Studies on compounds like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, which are structurally related to this compound, have provided insights into molecular structures and bonding, as observed in crystallography. This aids in the understanding of molecular conformations and interactions (Yuan et al., 2010).
Use as Chiral Auxiliaries:
- Derivatives of this compound have been employed as chiral auxiliaries in asymmetric synthesis. For example, in asymmetric alkylation of carboxamides, providing high stereoselectivity and chemical yield (Kawanami et al., 1984).
Development of Antibiotics:
- Certain derivatives of this compound have been utilized in synthesizing carbapenem antibiotics, showing potent antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Iso et al., 1996).
Synthesis of Natural Products:
- The compound has been used in the synthesis of marine natural products like pyrrolidine-2,5-dicarboxylic acid, highlighting its role in the creation of complex natural compounds (Sunilkumar et al., 2003).
Role in Radical Chemistry:
- C2-Symmetrical pyrrolidine derivatives, including this compound, have been used as chiral auxiliaries in radical reactions, contributing to high diastereoselectivities and aiding in the development of new synthetic methodologies (Veit et al., 1993).
properties
IUPAC Name |
(2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSCSHCKVLUXAQ-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC[C@@H](N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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